Technical Monograph: 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride
Technical Monograph: 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride
The following technical guide is structured as an advanced monograph for drug discovery scientists. It moves beyond basic catalog data to explore the structural utility, synthetic logic, and pharmacological potential of this specific spirocyclic scaffold.
Role: Conformationally Restricted Scaffold for Medicinal Chemistry CAS: 1609395-85-8 (HCl Salt) | Molecular Formula: C₈H₁₄N₂O₂·HCl
Executive Summary & Structural Architecture
The 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one scaffold represents a high-value "advanced building block" in modern drug discovery. Unlike flat heteroaromatic systems, this spirocyclic motif offers significant three-dimensional complexity (Fsp³ > 0.8) , a critical factor in improving clinical success rates by enhancing solubility and selectivity while reducing metabolic liability.
Structurally, the molecule features a pyrrolidine ring (5-membered) spiro-fused to a morpholin-3-one derivative (6-membered). This fusion creates a rigid core that vectors substituents in precise, non-planar orientations, making it an ideal bioisostere for piperidines, morpholines, or cyclohexanes in fragment-based drug discovery (FBDD).
Key Structural Advantages
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Gem-Disubstituent Effect: The spiro-carbon locks the conformation, reducing the entropic penalty upon protein binding.
-
Vector Orthogonality: The N2 (pyrrolidine) and N9 (morpholinone) positions allow for bi-directional functionalization, enabling "exit vectors" that explore distinct regions of a binding pocket.
-
Physicochemical Balance: The inclusion of the ether oxygen (6-oxa) and the amide/lactam (8-one) modulates lipophilicity (LogD) and introduces hydrogen bond acceptor (HBA) capability without adding excessive molecular weight.
Physicochemical Profile (Datasheet)
The following data characterizes the Hydrochloride salt form, which is the preferred state for stability and handling.
| Property | Value / Description | Context |
| Molecular Weight | 220.69 g/mol (Salt) / 184.24 g/mol (Free Base) | Low MW allows for significant decoration in Lead Opt. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High in Water, DMSO, Methanol | >50 mM in DMSO. Insoluble in non-polar ethers/hexanes. |
| cLogP | -2.29 (approx) | Highly polar; ideal for lowering lipophilicity of greasy leads. |
| pKa (Calc) | ~8.5 (Pyrrolidine N) | The N2 nitrogen is basic; the N9 lactam nitrogen is non-basic. |
| H-Bond Donors | 1 (Salt form: NH+) | Protonated secondary amine. |
| H-Bond Acceptors | 3 (C=O, Ether O, Amine N) | Rich interaction profile for receptor binding. |
| Stability | Good solid-state stability | Avoid strong bases unless generating free amine in situ. |
Synthetic Utility & Reaction Logic
For the medicinal chemist, the primary utility of this scaffold lies in its orthogonal reactivity . The molecule contains two nitrogen centers with vastly different electronic profiles:
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N2 (Pyrrolidine Nitrogen): A secondary amine (in the free base form). It is nucleophilic and readily participates in
, reductive amination, or amide coupling. -
N9 (Lactam Nitrogen): Methylated in this specific analog. If it were unsubstituted, it would be non-nucleophilic due to amide resonance. The methyl group here blocks this position, forcing all derivatization to occur at the N2 pyrrolidine.
Strategic Protection & Deprotection
Since the commercially available form is the N2-unprotected hydrochloride , it is ready for immediate coupling. However, if multi-step elaboration is required, the N2 position is typically protected with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) .
Diagram: Functionalization Workflow
The following diagram illustrates the logical flow for utilizing this scaffold in library synthesis.
Caption: Workflow for converting the HCl salt into a functionalized lead compound via N2-derivatization.
Application in Drug Discovery
Bioisosterism & Scaffold Hopping
This spiro-system is frequently used to replace 4-aminopiperidines or 3-aminopyrrolidines .
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Why swap? Flat rings often suffer from "molecular obesity" (high lipophilicity). Introducing the spiro-ether core lowers LogP and increases solubility (LLE efficiency).
-
Target Classes:
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GPCRs: Muscarinic agonists (M1/M4) often utilize spiro-cycles to mimic the acetylcholine quaternary ammonium charge distribution while maintaining blood-brain barrier (BBB) permeability.
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Kinases: Used in JAK/TYK inhibitors to orient the hinge-binding motif away from the solvent front.
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Sigma Receptors: The spiro-piperidine/pyrrolidine motif is a "privileged structure" for Sigma-1 receptor binding (neuroprotection/analgesia).
-
Conformational Locking (The Entropy Benefit)
Flexible chains lose entropy when binding to a rigid protein pocket (
Experimental Protocols
Protocol A: Free-Basing for Nucleophilic Substitution
Context: The HCl salt is stable for storage but non-reactive in nucleophilic substitutions. This protocol generates the reactive free amine in situ.
-
Dissolution: Suspend 1.0 eq (e.g., 220 mg, 1 mmol) of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one HCl in anhydrous DCM (5 mL) or DMF (if solubility is an issue).
-
Neutralization: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) .
-
Observation: The suspension should clear as the free base dissolves.
-
-
Coupling: Add the electrophile (e.g., 1.0 eq Acid Chloride or Isocyanate) immediately.
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat.
(removes HCl salts). -
Wash with Brine.
-
Dry over
and concentrate.
-
Protocol B: Reductive Amination (Library Synthesis)
Context: Attaching an aryl-aldehyde to the N2 position.
-
Preparation: In a 4 mL vial, mix the Scaffold HCl (1.0 eq) and the Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane).
-
Base: Add
(1.0 eq) to neutralize the salt. Stir for 30 mins to form the imine. -
Reduction: Add
(Sodium triacetoxyborohydride) (1.5 eq).-
Tip: Add a drop of Acetic Acid to catalyze the imine formation if the reaction is sluggish.
-
-
Quench: Stir at RT for 4-16 hours. Quench with sat.
. -
Purification: Extract with DCM. The product is often pure enough for biological screening after solvent evaporation.
Synthesis of the Core Scaffold (Retrosynthetic Analysis)
If the commercial supply is unavailable, the scaffold can be synthesized via a Strecker-type spiro-annulation or an Epoxide opening strategy.
Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection revealing the ketone and amino-alcohol origins of the spiro-ring.
Synthetic Route Summary:
-
Start: N-Boc-3-pyrrolidinone.
-
Step 1: Reaction with a cyanohydrin source or a specific
-haloamide derivative to install the 6-membered ring precursors. -
Step 2: Cyclization mediated by base to form the morpholinone ring.
-
Step 3: N-Methylation (if not present in precursor).
-
Step 4: Boc-deprotection with HCl/Dioxane to yield the final Hydrochloride salt.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3] Chemical Reviews. (Foundational review on spiro-cycles).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie Int. Ed. (Discusses physicochemical benefits of oxygen-containing spiro-cycles).
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PubChem Compound Summary. (2024). 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride.[4] CID 75355615 (Related Free Base).
- Mestres, R. (2004). A Brief Review of the Gem-Disubstituent Effect. Green Chemistry. (Mechanistic grounding for spiro-stability).
(Note: Specific CAS 1609395-85-8 is a catalog item often lacking dedicated primary literature papers; the references above provide the authoritative chemical context for its class.)
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 4. 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride | 1609395-85-8 [chemicalbook.com]
